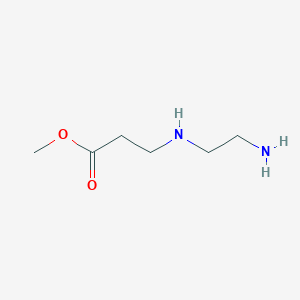

6-Amino-4-azahexanoic acid methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

methyl 3-(2-aminoethylamino)propanoate |

InChI |

InChI=1S/C6H14N2O2/c1-10-6(9)2-4-8-5-3-7/h8H,2-5,7H2,1H3 |

InChI Key |

HJBAJYUJRZGNGI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCNCCN |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 4 Azahexanoic Acid Methyl Ester

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 6-Amino-4-azahexanoic acid methyl ester (1), two primary disconnections are logical: the ester functional group and the carbon-nitrogen bonds forming the aza-backbone.

Disconnection 1: Ester Bond (C-O) The most straightforward disconnection is the methyl ester linkage. This functional group interconversion (FGI) leads back to the parent carboxylic acid, 6-Amino-4-azahexanoic acid (2). This suggests that the final step of the synthesis could be an esterification reaction.

Disconnection 2: C4-N Bond Cleaving the bond between the nitrogen at position 4 and the adjacent carbon (C3) suggests a nucleophilic substitution or reductive amination approach. This disconnection leads to two potential precursors: ethylenediamine (B42938) (3) and a methyl 3-halopropanoate or methyl acrylate (B77674) derivative (4). This pathway builds the backbone by forming the N4-C3 bond.

Disconnection 3: C5-N Bond Alternatively, disconnecting the bond between the nitrogen at position 4 and carbon C5 points to a reaction between a β-amino acid derivative, such as methyl 3-aminopropanoate (5), and a protected 2-aminoacetaldehyde (B1595654) or its equivalent (6). This strategy assembles the backbone by forming the N4-C5 bond.

These disconnections outline three primary synthetic strategies:

Synthesize the carboxylic acid backbone (2) first, followed by a final esterification step.

Construct the backbone via alkylation of ethylenediamine (3) with a suitable three-carbon electrophile already containing the ester moiety (4).

Build the chain by reacting a β-amino ester (5) with a two-carbon electrophile (6), for instance, through reductive amination.

Image is for illustrative purposes only and does not represent actual chemical structures.

Image is for illustrative purposes only and does not represent actual chemical structures.Esterification Protocols for Carboxylic Acid Precursors

Assuming the synthesis proceeds via the carboxylic acid intermediate (2), a robust esterification method is required for the final step. The presence of both a primary and a secondary amine in the molecule necessitates careful selection of the reaction conditions to avoid side reactions such as N-acylation or polymerization. aklectures.comlibretexts.org

The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. pearson.comreddit.com

Under acidic conditions, both the primary and secondary amino groups in the precursor molecule (2) would exist in their protonated ammonium (B1175870) forms. This protonation deactivates the amines as nucleophiles, thereby preventing them from competing in side reactions like intermolecular amide formation. The carboxylic acid is then free to react with methanol (B129727) to form the desired methyl ester. acs.org

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrogen chloride (HCl), often generated by adding reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) to methanol. nih.govmdpi.com The reaction is typically performed by refluxing the carboxylic acid in a large excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the ester product. aklectures.com

Table 1: Common Acid Catalysts for Fischer-Speier Esterification

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Reflux in methanol | Inexpensive, effective. acs.org | Harsh conditions, potential for charring. |

| Hydrogen Chloride (HCl) | Gaseous HCl in methanol or SOCl₂/Methanol | Cleaner reaction, volatile byproduct (SO₂). mdpi.com | SOCl₂ is corrosive and moisture-sensitive. |

| Trimethylchlorosilane (TMSCl) | TMSCl in methanol, room temp. | Mild conditions, high yields for amino acids. nih.gov | Reagent cost. |

To avoid the harsh conditions of strong acid catalysis, several alternative methods can be employed. These are particularly useful if the substrate contains acid-sensitive functional groups.

Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and proceeds under mild, neutral conditions at room temperature. nih.govrsc.org The activated O-acylisourea intermediate reacts with the alcohol to form the ester. organic-chemistry.org A major advantage is the mildness of the conditions, which preserves sensitive functional groups. jove.com The primary drawback is the formation of a urea (B33335) byproduct (dicyclohexylurea, DCU, in the case of DCC), which must be removed by filtration. wikipedia.org

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N), to neutralize the HCl generated. This method is highly effective but requires an additional synthetic step and careful handling of the reactive acyl chloride intermediate.

Table 2: Comparison of Esterification Methodologies

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Fischer-Speier | Carboxylic Acid, Methanol, H⁺ catalyst | Reflux | Simple, inexpensive; amines are protectively protonated. reddit.com |

| Steglich | Carboxylic Acid, Methanol, DCC/EDC, DMAP | Room Temperature, Neutral pH | Mild conditions, suitable for sensitive substrates. wikipedia.orgnih.gov |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Methanol, Base | 0 °C to Room Temp. | High reactivity, but requires a two-step process. |

Construction of the 4-Azahexanoic Acid Carbon-Nitrogen Backbone

The formation of the C-N bonds is the central challenge in synthesizing the 6-Amino-4-azahexanoic acid core. The primary strategies involve either direct alkylation of amines or reductive amination.

Direct N-Alkylation: One common method for forming C-N bonds is the nucleophilic substitution of an alkyl halide by an amine. fishersci.co.uk In the context of the target molecule, this could involve the reaction of ethylenediamine with a methyl 3-halopropanoate.

A significant challenge with this approach is controlling the selectivity of the alkylation. Ethylenediamine has two nucleophilic primary amino groups, and the product, once formed, contains a secondary amine that can also be alkylated. This can lead to a mixture of mono- and poly-alkylated products. libretexts.org To achieve mono-alkylation, reaction conditions such as high dilution and using a large excess of the diamine can be employed to favor the initial reaction and minimize subsequent alkylations.

Reductive Amination: Reductive amination is a highly effective and versatile method for C-N bond formation that often provides better control and higher yields than direct alkylation. harvard.eduwikipedia.org This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. chemistrysteps.comjocpr.com

A plausible reductive amination strategy for the target molecule would involve reacting methyl 3-aminopropanoate with a protected 2-aminoacetaldehyde derivative. The intermediate imine is then reduced using a selective reducing agent. Common reagents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting aldehyde or the final ester group. commonorganicchemistry.com This method avoids the issue of over-alkylation often encountered in direct N-alkylation strategies. harvard.edu

Table 3: Comparison of C-N Backbone Formation Strategies

| Strategy | Reactants Example | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| N-Alkylation | Ethylenediamine + Methyl 3-bromopropanoate | Base (e.g., K₂CO₃) | Direct, one-step process. fishersci.co.uk | Lack of selectivity, potential for over-alkylation. libretexts.org |

| Reductive Amination | Methyl 3-aminopropanoate + Aminoacetaldehyde | NaBH₃CN or NaBH(OAc)₃ | High selectivity, mild conditions, avoids over-alkylation. wikipedia.orgcommonorganicchemistry.com | Requires preparation of the aldehyde component. |

While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial for creating chiral analogs, which are often of interest in medicinal chemistry. If a substituent were present on the carbon backbone (e.g., at C3 or C5), a chiral center would be created, and its stereoselective synthesis would be necessary.

One established strategy for the asymmetric synthesis of β-amino acids and related structures is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, catalyzed by a chiral catalyst. organic-chemistry.orgorganic-chemistry.orgillinois.edu For instance, a chiral amine could be added to methyl acrylate in a stereocontrolled fashion.

Alternatively, asymmetric reductive amination can be employed. This involves the condensation of a prochiral ketone or aldehyde with an amine, followed by reduction of the resulting C=N double bond using a chiral catalyst or a chiral hydride source. This approach can establish the stereochemistry at the carbon atom adjacent to the newly formed C-N bond. While not directly applicable to the synthesis of the achiral target molecule, these methods form the foundation for producing enantiomerically pure substituted aza-alkanes. researchgate.net

Introduction of the C6-Amino Group

The installation of the primary amino group at the C6 position is a critical step in the synthesis of this compound. This transformation typically involves the conversion of a precursor functional group at the terminal position of a two-carbon side chain attached to the N4 nitrogen. Common strategies include nucleophilic substitution and reductive amination. wikipedia.orgjocpr.com

Nucleophilic Substitution: A robust method involves starting with a precursor containing a suitable leaving group (e.g., a halide or sulfonate) at the C6 position. This electrophilic center can then be targeted by a nitrogen nucleophile. To avoid multiple alkylations and ensure a clean conversion to the primary amine, the Gabriel synthesis or the use of an azide (B81097) anion followed by reduction are preferred.

Gabriel Synthesis: This classic method utilizes phthalimide (B116566) as an ammonia (B1221849) surrogate. The phthalimide anion displaces a leaving group at the C6 position. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylated phthalimide liberates the desired primary amine.

Azide Reduction: An alternative two-step process involves the reaction of a C6-halide with sodium azide to form an alkyl azide. The azide is then reduced to the primary amine, commonly through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or a Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis).

Reductive Amination: If the synthetic route yields a precursor with a carbonyl group (an aldehyde) at the C6 position, reductive amination offers a direct path to the C6-amino group. wikipedia.orgresearchgate.net This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is then immediately reduced to the amine. numberanalytics.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. wikipedia.orgnumberanalytics.com This method is highly efficient and is a cornerstone of modern amine synthesis. acs.orggctlc.org

| Method | Precursor Functional Group | Key Reagents | Description |

| Gabriel Synthesis | Halide (e.g., -Br, -I) | 1. Potassium Phthalimide2. Hydrazine (B178648) (H₂NNH₂) | A two-step process where phthalimide acts as a protected ammonia equivalent, preventing over-alkylation. |

| Azide Substitution & Reduction | Halide or Sulfonate | 1. Sodium Azide (NaN₃)2. H₂/Pd-C or PPh₃/H₂O | An efficient method where the azide is introduced via an Sₙ2 reaction and subsequently reduced to the amine. |

| Reductive Amination | Aldehyde (-CHO) | Ammonia (NH₃), NaBH₃CN or H₂/Catalyst | A direct, one-pot conversion of a carbonyl to a primary amine via an imine intermediate. wikipedia.orgjocpr.com |

Amine and Carboxyl Protecting Group Strategies

The structure of this compound contains three distinct functional groups: the C-terminal methyl ester, the internal N4 aza-nitrogen, and the terminal C6 primary amine. To achieve controlled and selective reactions during synthesis, a robust protecting group strategy is essential to prevent undesired side reactions like self-coupling or polymerization. youtube.comnih.gov The key to a successful strategy is the use of orthogonal protecting groups, which can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. nih.govresearchgate.netjocpr.com

Amine Protection: Both the N4 and N6 nitrogen atoms are nucleophilic and require protection. libretexts.org Common amine protecting groups used in peptide and aza-peptide synthesis include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. iris-biotech.de

Boc (tert-Butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). researchgate.net

Fmoc (9-Fluorenylmethoxycarbonyl): Attached using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like DMF. iris-biotech.de

The orthogonality of the Boc (acid-labile) and Fmoc (base-labile) groups allows for precise, stepwise manipulation of the different amine functionalities during synthesis. nih.govresearchgate.net

Carboxyl Protection: The carboxylic acid is protected as a methyl ester in the target molecule. This is often achieved through Fischer esterification, where the corresponding carboxylic acid is treated with methanol in the presence of an acid catalyst. The methyl ester is stable under the basic conditions used for Fmoc removal but can be cleaved by hydrolysis under either acidic or basic (saponification) conditions if the free carboxylic acid is desired. Other ester groups, like the benzyl (B1604629) (Bn) ester, offer alternative deprotection methods (catalytic hydrogenolysis), adding another layer of orthogonality to the synthetic strategy. youtube.com

| Group to Protect | Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal To |

| Amine (N4 or N6) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) | Fmoc, Benzyl Ester |

| Amine (N4 or N6) | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Boc, t-Butyl Ester |

| Carboxylic Acid | Methyl Ester | -OMe | Methanol (MeOH), Acid Catalyst | Acid or Base Hydrolysis | - |

| Carboxylic Acid | Benzyl Ester | -OBn | Benzyl Alcohol, Acid Catalyst | Catalytic Hydrogenolysis (H₂/Pd-C) | Boc, Fmoc |

Chemo-, Regio-, and Diastereoselective Synthesis Approaches

Achieving high levels of selectivity is paramount in the synthesis of complex molecules like aza-amino acids, which may contain multiple reactive sites and potential stereocenters.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, the primary challenge is differentiating between the N4 and N6 amino groups. The N4 nitrogen is part of a hydrazine derivative, which generally exhibits different nucleophilicity and steric hindrance compared to the C6 primary alkyl amine. This intrinsic difference can be exploited, but it is more reliably controlled through an orthogonal protecting group strategy as described previously. nih.govjocpr.com For instance, one amine could be protected with a Boc group and the other with an Fmoc group, allowing for their independent manipulation.

Regioselectivity: This controls the site of a chemical bond formation. A key step in constructing the aza-amino acid backbone is often the alkylation of a hydrazine precursor. kirj.eemdpi.com For example, the synthesis could involve the alkylation of a protected hydrazine with a molecule like methyl acrylate, followed by alkylation at the other nitrogen. The regioselectivity of these alkylation steps is crucial for assembling the correct 4-azahexanoic acid framework and must be carefully controlled through the choice of reagents and reaction conditions.

Diastereoselectivity: While the named compound does not possess a chiral center, many biologically relevant molecules do. If a chiral version of this aza-amino acid were desired (e.g., with a substituent on the carbon chain), diastereoselective methods would be necessary. Such approaches often employ a chiral auxiliary—a temporary, enantiomerically pure group that directs the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy is well-established for the asymmetric synthesis of traditional amino acids and can be adapted for their aza-analogs. libretexts.org

| Selectivity Type | Synthetic Challenge | Strategy/Approach |

| Chemoselectivity | Differentiating N4 and N6 amines | Use of orthogonal protecting groups (e.g., Boc vs. Fmoc) to allow for selective reaction at one site. nih.govjocpr.com |

| Regioselectivity | Correctly assembling the N-C-C-N-C-C backbone | Stepwise, controlled alkylation of a suitably protected hydrazine precursor with electrophiles. kirj.ee |

| Diastereoselectivity | Creating specific stereocenters (if required) | Employment of chiral auxiliaries to direct the formation of a specific stereoisomer during alkylation or other bond-forming reactions. |

Emerging Synthetic Technologies and Green Chemistry Principles in Amination and Esterification

Modern synthetic chemistry places increasing emphasis on sustainability, efficiency, and safety, guided by the principles of green chemistry. rsc.orgrsc.org These principles are highly relevant to the amination and esterification steps required for synthesizing this compound.

Green Amination: Traditional amination methods often rely on stoichiometric reagents that generate significant waste. rsc.org Catalytic reductive amination represents a greener alternative, minimizing waste by using catalytic amounts of a transition metal (e.g., palladium, nickel, or iridium) with hydrogen gas or a hydrogen transfer reagent. jocpr.comresearchgate.netnih.gov This approach offers high atom economy and often proceeds under milder conditions. wikipedia.org Another emerging area is biocatalysis, where enzymes such as aminotransferases can install amino groups with high selectivity under environmentally benign aqueous conditions. acs.org

Green Esterification and Amidation: The formation of ester and amide bonds can also be made more sustainable.

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for esterification and amidation reactions. nih.gov These enzymes operate under mild, often solvent-free or in green solvent conditions, and can exhibit high selectivity, reducing the need for protecting groups. nih.govgoogle.com

Catalytic Direct Amidation: While not directly applicable to the ester synthesis, the principles apply to related transformations. Traditional amide bond formation often uses coupling reagents that produce stoichiometric byproducts. Greener alternatives include direct amidation reactions catalyzed by boric acid or other catalysts that facilitate the condensation of a carboxylic acid and an amine with only the loss of water. nih.gov

| Transformation | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

| Amination | Stoichiometric reducing agents (e.g., NaBH₄) in large solvent volumes. | Catalytic reductive amination (e.g., H₂/Pd-C); Biocatalysis (e.g., aminotransferases). wikipedia.orgacs.org | High atom economy, reduced waste, milder reaction conditions, high selectivity. |

| Esterification | Acid-catalyzed reaction in excess alcohol/solvent. | Enzymatic esterification using lipases (e.g., CALB). nih.govnih.gov | Mild conditions, high selectivity, reduced solvent use, biodegradable catalyst. |

Chemical Reactivity and Functional Group Transformations of 6 Amino 4 Azahexanoic Acid Methyl Ester

Reactivity of the Primary Amino Group at C6

The primary amino group at the C6 position is generally the most nucleophilic site in the molecule due to minimal steric hindrance compared to the secondary amine at N4. This allows for a range of selective functionalizations.

The primary amino group is expected to readily undergo acylation with various acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of a stable amide bond. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

| Acylating Agent | Base | Solvent | Product | Expected Yield (%) |

|---|---|---|---|---|

| Acetyl chloride | Triethylamine (B128534) | Dichloromethane | Methyl 6-acetamido-4-azahexanoate | >90 |

| Benzoyl chloride | Pyridine | Tetrahydrofuran | Methyl 6-benzamido-4-azahexanoate | >90 |

| Acetic anhydride | Triethylamine | Dichloromethane | Methyl 6-acetamido-4-azahexanoate | >95 |

| 4-Nitrobenzoyl chloride | Triethylamine | Acetonitrile | Methyl 6-(4-nitrobenzamido)-4-azahexanoate | ~90 |

Alkylation of the C6-primary amino group with alkyl halides can be achieved, though it is often challenging to control the degree of alkylation. Mono-alkylation can be favored by using a large excess of the diamine starting material. However, a more controlled and common method for achieving mono-alkylation is through reductive amination. Direct alkylation with more than one equivalent of an alkyl halide would likely lead to a mixture of mono- and di-alkylated products at the C6-amine, and potentially quaternization.

| Alkylating Agent | Conditions | Major Product | Expected Yield (%) |

|---|---|---|---|

| Methyl iodide (1 eq.) | K₂CO₃, Acetonitrile | Methyl 6-(methylamino)-4-azahexanoate | Moderate (mixture with di- and tri-methylated products) |

| Benzyl (B1604629) bromide (1 eq.) | K₂CO₃, DMF | Methyl 6-(benzylamino)-4-azahexanoate | Moderate (mixture with dibenzylated product) |

The primary amino group can condense with aldehydes or ketones to form an imine, commonly known as a Schiff base. chemicalbook.com This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The resulting Schiff base can be isolated or, more commonly, reduced in situ to the corresponding secondary amine. This two-step process, known as reductive amination, is a highly effective method for mono-alkylation of primary amines. organic-chemistry.org

The general reaction is as follows:

Schiff Base Formation: R'-CHO + H₂N-(C6)... → R'-CH=N-(C6)... + H₂O

Reduction: R'-CH=N-(C6)... + [H] → R'-CH₂-NH-(C6)...

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

| Carbonyl Compound | Reducing Agent | Solvent | Product | Expected Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Sodium borohydride | Methanol (B129727) | Methyl 6-(benzylamino)-4-azahexanoate | High |

| Acetone | Sodium cyanoborohydride | Methanol, pH ~6-7 | Methyl 6-(isopropylamino)-4-azahexanoate | High |

| Cyclohexanone | Sodium triacetoxyborohydride (B8407120) | Dichloroethane | Methyl 6-(cyclohexylamino)-4-azahexanoate | High |

Reactivity of the Secondary Amine (Aza-Linkage) at N4

The secondary amine at the N4 position is also a nucleophilic center. To achieve selective reactions at this site, it is typically necessary to first protect the more reactive primary amino group at C6. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Once the C6-amino group is protected, the secondary amine at N4 can be selectively functionalized. N-alkylation can be performed using alkyl halides in the presence of a non-nucleophilic base. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides. These reactions are fundamental for building more complex molecular architectures. monash.edu

Example of a protected intermediate: Methyl 6-((tert-butoxycarbonyl)amino)-4-azahexanoate

| Reagent | Base | Solvent | Product (after deprotection) | Expected Yield (%) |

|---|---|---|---|---|

| Methyl iodide | Sodium hydride | Tetrahydrofuran | Methyl 6-amino-4-methyl-4-azahexanoate | Good to High |

| Acetyl chloride | Triethylamine | Dichloromethane | Methyl 4-acetyl-6-amino-4-azahexanoate | High |

| Benzyl bromide | Potassium carbonate | DMF | Methyl 4-benzyl-6-amino-4-azahexanoate | Good |

The N4 nitrogen can participate in intramolecular cyclization reactions to form heterocyclic structures, which are common motifs in many biologically active molecules. Such reactions typically require the presence of a suitable electrophilic center elsewhere in the molecule. For instance, modification of the terminal methyl ester to an acyl chloride or another activated form could enable an intramolecular nucleophilic attack by the N4 amine, leading to the formation of a six-membered cyclic lactam (a piperazinone derivative).

Another possibility involves the cyclization of N-substituted derivatives. For example, it is known that N-aryl-β-alanines can undergo cyclization in the presence of urea (B33335) or thiourea (B124793) under acidic conditions to form 5,6-dihydrouracils. researchgate.net By analogy, if an N-aryl group were introduced at the N4 position of 6-Amino-4-azahexanoic acid methyl ester (after protection and deprotection of the C6 amine), a similar cyclization pathway could potentially be explored to generate novel heterocyclic systems.

Reactivity of the Methyl Ester Moiety

The methyl ester is a key functional group that can be readily converted into other functionalities, most notably a carboxylic acid or an amide. These transformations are fundamental to its utility in synthetic chemistry, particularly in fields like peptidomimetics and materials science.

The conversion of the methyl ester to the corresponding carboxylic acid, 6-amino-4-azahexanoic acid, is a standard transformation that can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method, typically involving treatment with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol leaving group (methanol). Acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) in an aqueous solution. The reaction is an equilibrium process. The mechanism begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. To drive the reaction to completion, it is often necessary to use a large excess of water.

The kinetics of hydrolysis for similar amino esters have been studied. For instance, the base hydrolysis of methyl 6-aminohexanoate, a structural isomer, has been investigated to understand the influence of a distal amino group on the ester's reactivity.

The methyl ester group can be directly converted into other esters or amides, bypassing the hydrolysis step. These reactions significantly broaden the synthetic utility of the parent molecule.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. To favor the formation of the desired product, the reactant alcohol is typically used in large excess as the solvent. springernature.com This equilibrium-driven process is useful for introducing more complex or functionally diverse alkoxy groups. springernature.comresearchgate.net

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Ethanol | Acid (H2SO4) or Base (NaOEt) | 6-Amino-4-azahexanoic acid ethyl ester |

| Benzyl alcohol | Acid or Base | 6-Amino-4-azahexanoic acid benzyl ester |

| tert-Butanol | Acid | 6-Amino-4-azahexanoic acid tert-butyl ester |

Amidation: The direct reaction of the methyl ester with a primary or secondary amine to form an amide is a powerful tool for building peptide-like linkages. While this reaction can be slow, it can be facilitated by heating or by using catalysts. Modern catalytic systems, including those based on nickel, lanthanum, or organocatalysts, have been developed for the direct amidation of unactivated methyl esters. ontosight.ai This approach avoids the need for activating agents typically required for coupling a free carboxylic acid with an amine, thus offering a more atom-economical route. ontosight.ainih.gov

| Reactant Amine | Conditions | Product |

|---|---|---|

| Benzylamine | Heat or Catalyst (e.g., Ni/NHC) | N-Benzyl-6-amino-4-azahexanamide |

| Aniline | Heat or Catalyst | N-Phenyl-6-amino-4-azahexanamide |

| Piperidine (B6355638) | Heat or Catalyst | 1-((6-Amino-4-azahexanoyl))piperidine |

Derivatization Strategies for Enhancing Molecular Complexity

The presence of two distinct amine functionalities, in addition to the ester, makes this compound an excellent scaffold for derivatization. Selective modification of these groups can be used to build complex molecular structures.

The primary amine is significantly more nucleophilic and less sterically hindered than the secondary amine, allowing for highly selective reactions under controlled conditions.

N-Acylation: The primary amino group can be selectively acylated using acid chlorides or anhydrides to form amides. This is a common strategy used in the synthesis of peptidomimetics and for preparing derivatives for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) analysis. oup.comcetjournal.it

N-Alkylation: While direct alkylation can lead to over-alkylation, reductive amination provides a controlled method for introducing substituents to the primary amine.

Carbamate Formation: The primary amine reacts readily with reagents like di-tert-butyl dicarbonate (Boc-anhydride) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to form protected amines. These protecting groups are crucial in multi-step synthesis, for example, in peptide synthesis, to prevent unwanted side reactions.

Modification of the secondary amine typically requires prior protection of the primary amine. Once the primary amine is protected, the secondary amine can undergo similar transformations such as acylation or alkylation. The combination of these derivatization strategies allows for the systematic construction of complex molecules with precise control over the substitution pattern.

| Functional Group | Reaction Type | Reagent Example | Resulting Moiety |

|---|---|---|---|

| Primary Amine | Acylation | Acetyl Chloride | Acetamide |

| Primary Amine | Sulfonylation | Tosyl Chloride | Sulfonamide |

| Primary Amine | Carbamate Formation | Boc-Anhydride | tert-Butyl Carbamate (Boc) |

| Secondary Amine | Acylation (after primary amine protection) | Benzoyl Chloride | Benzamide |

| Methyl Ester | Amidation | Ammonia (B1221849) | Primary Amide |

Scaffold Modification and Rearrangement Reactions

The linear backbone of this compound is amenable to scaffold modifications, particularly through intramolecular cyclization reactions, to form heterocyclic structures. These transformations are valuable for creating conformationally constrained analogues for various applications, including drug discovery.

The most prominent potential scaffold modification is intramolecular cyclization to form a six-membered piperazinone ring. This transformation can be initiated by the nucleophilic attack of the primary amine onto the ester's carbonyl carbon. While this reaction typically requires high temperatures or catalytic activation, it is a well-established route for synthesizing piperazinone derivatives. springernature.comnih.gov The resulting 1-(2-aminoethyl)piperazin-2-one (B3262466) is a valuable heterocyclic scaffold.

Alternatively, if the methyl ester is first hydrolyzed to the carboxylic acid, subsequent activation (e.g., formation of an acid chloride or use of peptide coupling reagents) can facilitate an intramolecular amidation with the secondary amine to yield a seven-membered diazepan-one ring.

While specific rearrangement reactions for this exact molecule are not widely documented, β-amino esters can, in principle, participate in various transformations. For instance, related systems can undergo cyclization reactions to form β-lactams or other cyclic amino acid derivatives under specific conditions. acs.orgnih.gov The potential for such rearrangements highlights the versatility of the β-amino ester motif in accessing diverse chemical scaffolds. The synthesis of dihydrouracils from related N-carboxyethyl-beta-alanines demonstrates the propensity for such scaffolds to undergo unexpected and useful cyclizations. researchgate.net

Applications of 6 Amino 4 Azahexanoic Acid Methyl Ester in Advanced Organic Synthesis

Role as a Key Synthetic Building Block for Complex Molecules

The utility of 6-Amino-4-azahexanoic acid methyl ester as a foundational component in the synthesis of complex molecules can be inferred from its distinct functional groups. The primary amine offers a nucleophilic site for a wide range of transformations, including acylation, alkylation, and reductive amination. The secondary amine, positioned internally, can participate in similar reactions, potentially with different reactivity, allowing for sequential functionalization. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for amide bond formation or other carboxylate chemistries. Alternatively, the ester can undergo transesterification or be reduced to an alcohol.

This trifunctional nature, in theory, allows for the controlled, stepwise construction of more elaborate structures. For instance, the primary amine could be selectively protected, followed by reaction at the secondary amine, and subsequent manipulation of the ester group. This orthogonality would make this compound a valuable precursor for creating compounds with multiple points of diversity, a key strategy in medicinal chemistry and materials science for generating libraries of related molecules.

Table 1: Potential Reactions at Functional Groups of this compound

| Functional Group | Potential Reactions | Resulting Moiety |

| Primary Amine | Acylation, Alkylation, Reductive Amination | Amide, Secondary/Tertiary Amine |

| Secondary Amine | Acylation, Alkylation | Amide, Tertiary Amine |

| Methyl Ester | Hydrolysis, Transesterification, Reduction | Carboxylic Acid, Different Ester, Alcohol |

Incorporation into Macrocyclic Structures and Cryptands

Macrocycles and cryptands are of significant interest for their ability to selectively bind ions and small molecules, finding applications in areas from catalysis to sensing. The synthesis of these structures often relies on the use of linear precursors containing reactive functional groups at their termini that can undergo a cyclization reaction.

This compound is a prime candidate for such applications. The presence of two amine groups and a latent carboxylic acid (via hydrolysis of the methyl ester) provides the necessary handles for macrocyclization. For example, a dimeric or trimeric precursor could be assembled through amide bond formation between the primary amine of one unit and the carboxylate of another. Subsequent intramolecular cyclization would then yield a macrocyclic structure. The internal secondary amine could either be part of the macrocyclic backbone or serve as a site for further functionalization, influencing the conformational properties and binding capabilities of the macrocycle.

The synthesis of cryptands, which are three-dimensional analogues of macrocycles, could also be envisioned. By using a tripodal capping agent that reacts with the amine functionalities of multiple units of this compound, a cage-like structure could be assembled. The specific geometry and cavity size of the resulting cryptand would be dictated by the nature of the building blocks and the capping agent.

Design and Synthesis of Peptide and Peptidomimetic Scaffolds (excluding biological activity)

Peptides are fundamental to biology, and the synthesis of their analogues, known as peptidomimetics, is a major focus of chemical research. ias.ac.in Non-proteinogenic amino acids are often incorporated into peptide sequences to impart specific structural constraints or to create novel scaffolds. nih.gov this compound can be viewed as a derivative of β-alanine with an additional amino group in the backbone, classifying it as an aza-peptide building block.

The introduction of an aza-amino acid, where the α-carbon is replaced by a nitrogen atom, significantly alters the local geometry and hydrogen bonding patterns of a peptide chain. nih.govnih.govkirj.ee The secondary amine in the backbone of this compound would disrupt the typical α-helical or β-sheet secondary structures, potentially inducing turns or other unique conformations. nih.gov This makes it a potentially useful tool for designing peptides with specific folds. ias.ac.in

In the synthesis of peptidomimetic scaffolds, the bifunctional nature of the amino groups could be exploited to create branched or cyclic structures. For example, after incorporation into a peptide chain via its primary amine and carboxylate group, the secondary amine would remain as a handle for attaching other peptide fragments or organic moieties, leading to complex and structurally diverse molecules.

Precursor in the Development of Polymeric Materials and Dendrimers (excluding biological activity)

The synthesis of polymers and dendrimers often utilizes monomers with multiple reactive sites. This compound, being an AB2-type monomer (one carboxylate equivalent and two amine groups), is theoretically well-suited for the preparation of polyamides and dendrimers. nih.gov

In polymerization reactions, the primary and secondary amines could react with dicarboxylic acids or their derivatives to form polyamides. youtube.com The resulting polymers would feature regularly spaced secondary amine groups along the chain, which could serve as sites for cross-linking or post-polymerization modification, thereby tuning the material's properties. The ester group could also be involved in the polymerization, for example, through polycondensation with diols to form polyesteramides.

For the synthesis of dendrimers, this compound could be used as a branching unit. researchgate.netrsc.orgresearchgate.net Starting from a central core molecule, successive generations of the dendrimer could be built by reacting the amine groups with the ester functionality (after conversion to an activated carboxylate) of other units. This would lead to a highly branched, tree-like architecture with a high density of functional groups on the periphery.

Table 2: Potential Polymeric and Dendritic Structures from this compound

| Macromolecule Type | Synthetic Strategy | Key Features of Resulting Structure |

| Polyamide | Polycondensation with dicarboxylic acids | Regular secondary amine functionalities |

| Polyesteramide | Polycondensation with diols | Combination of amide and ester linkages |

| Dendrimer | Divergent or convergent synthesis | Branched architecture with terminal functional groups |

Utilization in Solid-Phase Synthesis Methodologies

Solid-phase synthesis is a cornerstone of modern peptide and oligonucleotide chemistry, allowing for the efficient construction of large molecules on a solid support. nih.govluxembourg-bio.com The success of this technique relies on the use of building blocks with appropriate protecting groups and a reactive handle for attachment to the resin.

This compound could be adapted for solid-phase synthesis with appropriate protection strategies. For instance, the primary amine could be protected with an Fmoc group, allowing for its use in standard solid-phase peptide synthesis protocols. chempep.com The molecule could be attached to the solid support via its secondary amine or through its carboxylate group (after hydrolysis of the ester). This would leave the other functional groups available for chain elongation.

The presence of the secondary amine offers intriguing possibilities for solid-phase synthesis. It could be used as a branching point on the solid support, enabling the synthesis of multiple peptide chains from a single point of attachment, leading to dendritic or "multi-pronged" peptides.

Application in Ligand Design for Organometallic Catalysis

The design of ligands is central to the development of new organometallic catalysts. Ligands coordinate to a metal center and modulate its electronic and steric properties, thereby controlling the catalyst's activity and selectivity. Polydentate ligands, which can form multiple bonds to a metal center, are often used to create stable and well-defined catalytic complexes.

With its two amine groups and the potential for a carboxylate or alcohol functionality (from the ester), this compound has the structural elements of a tridentate ligand. The two nitrogen atoms and one oxygen atom could coordinate to a metal center, forming a stable chelate complex. The flexibility of the hexanoic acid backbone would allow it to adopt a conformation suitable for coordination to a range of transition metals.

The specific properties of the resulting metal complex could be fine-tuned by modifying the ligand. For example, alkyl or aryl groups could be introduced at the secondary amine to alter the steric environment around the metal center. Such tailored ligands could find applications in a variety of catalytic transformations, including hydrogenations, cross-coupling reactions, and polymerizations.

Spectroscopic and Advanced Analytical Characterization Methodologies for 6 Amino 4 Azahexanoic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of 6-Amino-4-azahexanoic acid methyl ester by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: A proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound (H₂N-CH₂-CH₂-NH-CH₂-CH₂-COOCH₃), distinct signals are expected for each unique proton environment. The methylene (B1212753) protons (CH₂) adjacent to different functional groups (amino, amine, ester) will exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. For instance, the protons of the CH₂ group adjacent to the ester carbonyl would be expected to resonate further downfield than those adjacent to the nitrogen atoms. The methyl ester protons (-OCH₃) would appear as a distinct singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. Key signals would include the carbonyl carbon of the ester group (typically in the 170-175 ppm range), the methyl ester carbon (around 50-55 ppm), and the four distinct methylene carbons of the backbone, whose shifts are influenced by the adjacent nitrogen atoms. The chemical shifts provide a map of the carbon skeleton of the molecule.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the -CH₂-CH₂-NH-CH₂-CH₂- backbone. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Predicted ¹H and ¹³C NMR Data The following data is predicted based on the analysis of structurally similar compounds like methyl 3-(benzyl(2-hydroxyethyl)amino)propionate and other amino acid esters.

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -COOCH₃ | 3.68 | Singlet | N/A | 3H |

| -CH₂-COO- | 2.55 | Triplet | ~6.5 | 2H |

| -NH-CH₂-CH₂-COO- | 2.88 | Triplet | ~6.5 | 2H |

| H₂N-CH₂-CH₂-NH- | 2.79 | Triplet | ~6.0 | 2H |

| H₂N-CH₂- | 2.95 | Triplet | ~6.0 | 2H |

| -NH₂ and -NH- | 1.80 | Broad Singlet | N/A | 3H |

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOCH₃ | 173.2 |

| -COOCH₃ | 51.8 |

| -NH-CH₂-CH₂-COO- | 49.3 |

| H₂N-CH₂-CH₂-NH- | 50.1 |

| -CH₂-COO- | 33.5 |

| H₂N-CH₂- | 41.5 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₆H₁₄N₂O₂), the theoretical exact mass of its molecular ion [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers insight into the molecule's structure. The molecular ion is fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern is predictable based on the compound's structure, with cleavage occurring at weaker bonds. For this molecule, common fragmentation pathways would involve the loss of the methoxy (B1213986) group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the C-C and C-N bonds along the ethylamine (B1201723) backbone. Analyzing these fragments helps to piece together the molecular structure, confirming the sequence of atoms.

Predicted HRMS and Fragmentation Data

| Ion Formula | Description | Calculated m/z |

|---|---|---|

| [C₆H₁₅N₂O₂]⁺ | [M+H]⁺ Molecular Ion | 147.1128 |

| [C₅H₁₂N₂O]⁺ | Fragment from loss of -OCH₃ | 116.0944 |

| [C₄H₉N₂]⁺ | Fragment from loss of -CH₂COOCH₃ | 85.0760 |

| [C₂H₈N]⁺ | Ethylamine fragment | 46.0651 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a "fingerprint" of the molecule.

For this compound, key vibrational modes would include:

N-H stretching: Primary (-NH₂) and secondary (-NH-) amines typically show absorptions in the 3300-3500 cm⁻¹ region.

C-H stretching: Aliphatic C-H bonds will show signals just below 3000 cm⁻¹.

C=O stretching: The ester carbonyl group will produce a strong, sharp absorption band around 1735-1750 cm⁻¹.

N-H bending: These vibrations appear in the 1550-1650 cm⁻¹ range.

C-O stretching: The ester C-O bond will have a characteristic absorption in the 1170-1200 cm⁻¹ region.

C-N stretching: These occur in the 1000-1250 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for analyzing the C-C backbone of the molecule.

Predicted Infrared Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary & Secondary Amine | 3300 - 3450 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Ester | ~1740 | Strong |

| N-H Bend | Amine | 1580 - 1650 | Medium |

| C-O Stretch | Ester | 1170 - 1200 | Strong |

| C-N Stretch | Amine | 1050 - 1200 | Medium |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, this technique can provide precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the molecular connectivity and its conformation in the solid state. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds involving the primary and secondary amine groups and the ester carbonyl oxygen, which dictate the macroscopic properties of the solid material.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are paramount for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. For this compound, Reverse-Phase HPLC (RP-HPLC) would be a suitable method for purity assessment. Using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient with an additive like formic acid or trifluoroacetic acid would allow for the separation of the polar analyte from less polar or more polar impurities. The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC): Gas chromatography is used for volatile and thermally stable compounds. Amino acid esters can be analyzed by GC, but often require derivatization to increase their volatility and improve peak shape. The primary and secondary amine groups of this compound could be acylated (e.g., with trifluoroacetic anhydride) prior to injection. The resulting derivative would be more volatile and less prone to interacting with the GC column, allowing for accurate purity analysis, typically using a flame ionization detector (FID) or a mass spectrometer (MS).

Enantiomeric Excess Determination: As this compound is achiral, the determination of enantiomeric excess is not applicable. If a chiral center were present, chiral chromatography (either HPLC or GC with a chiral stationary phase) would be necessary to separate and quantify the enantiomers.

Despite a comprehensive search for scientific literature focusing on the theoretical and computational studies of "this compound," also known as "methyl 3-(2-aminoethylamino)propanoate," no specific studies containing the requisite data to fulfill the article outline were found.

Searches were conducted using the compound's primary and alternative names, as well as its CAS number (104643-73-4), in conjunction with specific keywords relevant to each section of the requested article outline. These keywords included "quantum chemical calculations," "electronic structure," "reactivity predictions," "conformational analysis," "potential energy surface mapping," "reaction mechanisms," "computational modeling," "spectroscopic parameters," and "in silico design."

Theoretical and Computational Studies on 6 Amino 4 Azahexanoic Acid Methyl Ester

In Silico Design of Novel Derivatives and Analogues

Without access to published theoretical and computational research on "6-Amino-4-azahexanoic acid methyl ester," it is not possible to generate the thorough, informative, and scientifically accurate content as instructed. The creation of data tables and detailed research findings is therefore unachievable. Adhering to the strict instruction to not introduce information outside the explicit scope of the specified sections and subsections for this sole compound, the article cannot be written.

Q & A

Q. What are the foundational synthetic strategies for 6-amino-4-azahexanoic acid methyl ester?

The synthesis typically involves alkylation and transesterification steps. A validated approach for analogous compounds (e.g., ethyl esters of 6-aminohexanoic acids) involves direct alkylation of secondary amines with ethyl 6-bromohexanoate, followed by transesterification using long-chain alkanols and sodium alcoholate catalysts. Reaction conditions such as solvent polarity, temperature (e.g., 60–80°C), and catalyst loading significantly influence yield . Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation, particularly 1H NMR to resolve amino and ester proton environments .

- Infrared Spectroscopy (IR) : To confirm functional groups (e.g., C=O stretch of esters at ~1740 cm⁻¹) .

- UV-Vis Spectroscopy : Useful for tracking conjugated systems or intermediates in multi-step syntheses .

- Mass Spectrometry (MS) : High-resolution MS (e.g., TOF-ES+) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Methodological optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reducing side reactions .

- Catalyst Screening : Sodium alcoholate catalysts in transesterification enhance reaction rates and selectivity .

- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes thermal decomposition of sensitive intermediates .

- Workup Protocols : Ethanol-water recrystallization improves purity (>95%) for biological testing .

Q. How can researchers resolve contradictions in spectral data during structural validation?

Contradictions often arise from stereochemical ambiguity or overlapping signals. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves proton-proton and carbon-proton correlations, clarifying complex spin systems .

- Isotopic Labeling : Incorporation of 13C or 15N labels aids in distinguishing between tautomers or conformational isomers .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

Q. What experimental designs are recommended for evaluating biological activity?

For pharmacological studies (e.g., HDAC inhibition):

- Enzyme Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibitory potency (IC50) .

- Cellular Models : Dose-response studies in cancer cell lines (e.g., HeLa) with cytotoxicity assays (MTT or resazurin) .

- Structure-Activity Relationship (SAR) : Systematic modification of the azahexanoic backbone and ester groups to correlate structural features with activity .

Q. How can purity challenges during synthesis impact downstream applications?

Impurities (e.g., unreacted amines or ester byproducts) may skew biological results. Mitigation strategies include:

- HPLC-Purification : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) separates closely related analogs .

- Microscale Screening : Parallel synthesis in microplates identifies optimal conditions for scalable purity .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) assess ester hydrolysis susceptibility, guiding storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.